N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide
CAS No.:
Cat. No.: VC15385961
Molecular Formula: C23H24N6O3
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N6O3 |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C23H24N6O3/c1-14-11-15(2)27-23(26-14)29-22(28-21(30)20-5-4-10-32-20)24-9-8-16-13-25-19-7-6-17(31-3)12-18(16)19/h4-7,10-13,25H,8-9H2,1-3H3,(H2,24,26,27,28,29,30) |
| Standard InChI Key | PZKDQQHDGFGYEO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C4=CC=CO4)C |
Introduction
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide is a complex organic compound characterized by its intricate structure, which includes a pyrimidine ring, an indole moiety, and a furan-2-carboxamide group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific biological pathways involved in diseases like cancer.
Synthesis
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide typically involves multi-step organic reactions. A common approach begins with the formation of the pyrimidine derivative through reactions involving appropriate precursors such as 4,6-dimethylpyrimidine. Subsequent steps may include condensation and substitution processes to build the complex structure, including the incorporation of the indole and furan-2-carboxamide groups.
Biological Activity and Potential Applications
Preliminary studies indicate that this compound exhibits significant biological activity, potentially functioning as an enzyme inhibitor affecting pathways involved in cancer proliferation and other diseases. Its structural components are believed to interact with specific biological macromolecules, making it a candidate for further pharmacological exploration.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Development of therapeutic agents targeting various biological pathways |
| Cancer Therapy | Potential inhibitor of pathways involved in cancer proliferation |
| Enzyme Inhibition | May bind to specific enzymes involved in cellular signaling pathways |
Research Findings and Future Directions
Understanding the interactions of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide with biological targets is crucial for elucidating its mechanism of action. Further research is needed to comprehensively characterize these interactions and explore its full range of biological activities and therapeutic potentials.
Comparison with Similar Compounds
Compounds sharing structural similarities with N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]furan-2-carboxamide include Brigatinib, Lapatinib, and Sorafenib, which are used in cancer therapy. The unique combination of functional groups in this compound may offer dual-targeting mechanisms that enhance its efficacy compared to existing therapies.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Brigatinib | Pyrimidine, Indole | Cancer therapy |
| Lapatinib | Aromatic systems | Cancer therapy |
| Sorafenib | Pyrimidine | Multi-targeted cancer therapy |
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